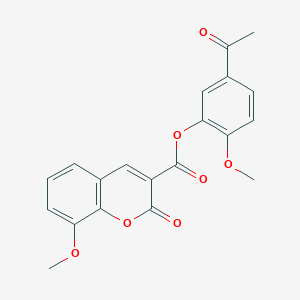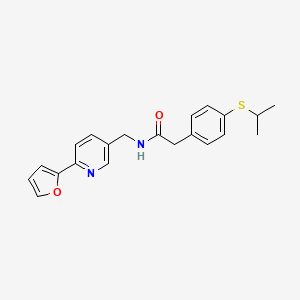
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported using a one-pot three-component synthesis method . This approach involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. The process is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions. Although the exact synthesis of this compound is not described, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, has been studied using crystallography . It was found to crystallize in the monoclinic system with the amide unit being almost planar and significant dihedral angles between the amide plane and the attached benzene and pyridine rings. This suggests that in the case of this compound, the molecular structure could also exhibit a lack of conjugation between the amide unit and the attached aromatic systems, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Agricultural Bioactivity
A study by Zheng and Su (2005) discusses the synthesis of polysubstituted pyridine derivatives, similar to the compound . They found that these compounds exhibit certain fungicidal and herbicidal activities, suggesting potential applications in agriculture (Zheng & Su, 2005).
Antiprotozoal Properties
Ismail et al. (2004) synthesized a compound related to the one and found it to have significant antiprotozoal properties. This suggests the potential for developing new treatments for protozoal infections (Ismail et al., 2004).
Synthesis Methods
Raju et al. (2022) described a synthesis method involving furan derivatives, similar to the compound . Their method offers advantages such as good yields, being environmentally friendly, and having mild reaction conditions, which could be relevant for the synthesis of similar compounds (Raju et al., 2022).
Phleomycin Amplification
Brown and Cowden (1982) investigated compounds with furan derivatives as amplifiers of phleomycin against Escherichia coli. Their research could provide insights into enhancing the effectiveness of certain antibiotics (Brown & Cowden, 1982).
Anti-Tuberculosis Activity
Bai et al. (2011) explored compounds with furan derivatives for their anti-tuberculosis activity. This indicates potential therapeutic applications in treating tuberculosis (Bai et al., 2011).
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)26-18-8-5-16(6-9-18)12-21(24)23-14-17-7-10-19(22-13-17)20-4-3-11-25-20/h3-11,13,15H,12,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIRBCADSATVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
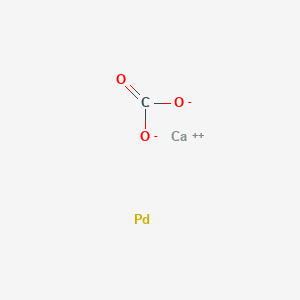
![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
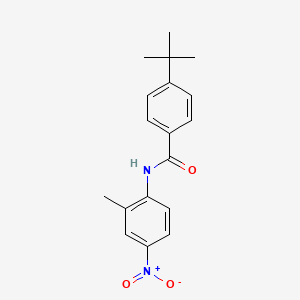
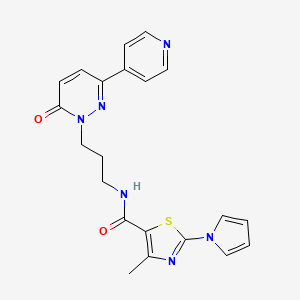
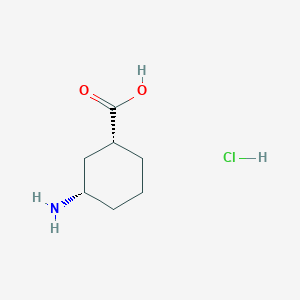
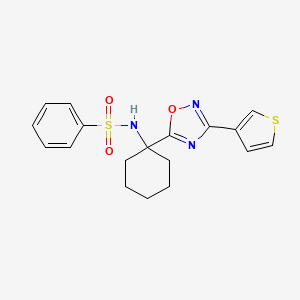
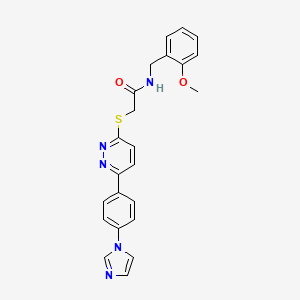
![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

